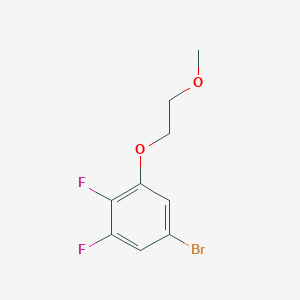

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Description

The exact mass of the compound this compound is 265.97540 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDPUUILKYVKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669653 | |

| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-38-5 | |

| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) number 115467-07-7 , has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and properties to its applications in cutting-edge research and development.

It is important to note that the CAS number for the initially requested "5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene" could not be readily identified in public databases, suggesting it may be a novel or less common compound. This guide will therefore focus on the closely related and well-documented analogue, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, to provide a comprehensive and technically grounded resource.

Physicochemical Properties

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a colorless to light yellow liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 115467-07-7 | [2][3][4][5][6] |

| Molecular Formula | C₇H₂BrF₅O | [1][3][5] |

| Molecular Weight | 276.99 g/mol | [1][3][5] |

| Appearance | Colorless to Light yellow clear liquid | [1][7] |

| Purity | Typically ≥95% - >98.0% (by GC) | [1][3][8][9] |

| Refractive Index | ~1.43 | [2][3] |

| Specific Gravity | ~1.78 | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene rings, such as 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, often involves multi-step sequences that allow for precise control over the substitution pattern. While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible synthetic route would likely involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A general representation of such a synthetic approach is outlined below:

Caption: Plausible synthetic pathway for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

This proposed pathway is analogous to the synthesis of similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, which is prepared from 3,5-dichloro-4-fluoroaniline via a diazotization reaction followed by treatment with cuprous bromide.[10] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aniline precursor would necessitate careful control of the diazotization conditions to manage the stability of the resulting diazonium salt.

Applications in Research and Development

The trifunctional nature of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, possessing a bromine atom and a uniquely substituted aromatic ring, makes it a highly versatile building block in several key areas of chemical research.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[8] The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[9]

A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors.[4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of pain. In a patent for oxazine-based MAGL inhibitors, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is cited as a starting material.[4]

Agrochemicals

Similar to its role in pharmaceuticals, this building block is also utilized in the formulation of advanced agrochemicals, such as herbicides.[8] The presence of multiple halogen atoms can contribute to the biological activity and environmental persistence of the final product.

Materials Science

The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene a valuable component in the synthesis of materials with specific optical or electronic properties. For instance, it has been used in the preparation of novel liquid-crystalline compounds.[5] In this context, the bromo-functional group allows for further elaboration of the molecular structure through cross-coupling reactions.

Experimental Protocol: Miyaura Borylation

A key reaction for functionalizing 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the Miyaura borylation, which converts the aryl bromide to a boronate ester. This intermediate can then be used in a wide range of Suzuki cross-coupling reactions to form new carbon-carbon bonds. The following protocol is adapted from a patent describing the synthesis of liquid-crystalline compounds.[5]

Objective: To synthesize 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Materials:

-

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (1.0 eq)

-

Bis(pinacolato)diboron (1.5 eq)

-

Potassium acetate (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, bis(pinacolato)diboron, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add distilled water and dilute the mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with the same organic solvent.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the Miyaura borylation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block with broad utility in pharmaceutical, agrochemical, and materials science research. Its unique combination of reactive sites and fluorine-containing moieties allows for the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields.

References

- 1. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]

- 5. US11208595B2 - Liquid-crystalline compounds - Google Patents [patents.google.com]

- 6. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [oakwoodchemical.com]

- 7. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. s3.smu.edu [s3.smu.edu]

- 9. nbinno.com [nbinno.com]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract: This technical guide provides a comprehensive framework for the experimental determination of the core physical properties of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This compound is a significant intermediate in modern pharmaceutical synthesis, and a precise understanding of its physicochemical characteristics is paramount for process optimization, quality control, and formulation development. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a detailed exposition of the methodologies required to ascertain these properties, emphasizing the scientific rationale behind each experimental step. The protocols are presented as self-validating systems, grounded in established principles of physical chemistry and analytical science.

Introduction: The Imperative of Empirical Characterization

In the rigorous and demanding field of pharmaceutical development, the adage "know your molecule" is a guiding principle. This compound is a key structural motif in the synthesis of a variety of biologically active molecules. Its physical properties—such as boiling point, density, and refractive index—are not mere data points but critical parameters that influence its reactivity, solubility, and handling characteristics. These, in turn, dictate the efficiency of synthetic routes, the feasibility of purification strategies, and the ultimate developability of a drug candidate.

A thorough literature and database search, including major chemical repositories such as PubChem and various supplier catalogs, reveals a notable absence of publicly available, experimentally determined physical property data for this compound. This underscores the critical need for robust, in-house experimental determination. This guide, therefore, serves as a detailed procedural manual for elucidating these essential properties.

Core Physical Properties: A Framework for Investigation

The following table outlines the key physical properties that are essential for a comprehensive profile of this compound. This table is presented as a template to be populated with experimentally determined values.

| Property | Determined Value | Units |

| Molecular Formula | C₉H₉BrF₂O₂ | - |

| Molecular Weight | 267.07 | g/mol |

| Boiling Point | °C at specified pressure (mmHg) | |

| Density | g/cm³ at specified temperature (°C) | |

| Refractive Index | nD at specified temperature (°C) |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. The rationale behind the choice of instrumentation and procedural steps is elucidated to provide a deeper understanding of the underlying scientific principles.

Determination of Boiling Point under Reduced Pressure

Given the likely high molecular weight and potential for thermal degradation, the boiling point of this compound should be determined under reduced pressure. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] Reducing the external pressure lowers the temperature required to achieve this equilibrium, thus preventing decomposition.[1][3]

Workflow for Reduced Pressure Boiling Point Determination

Caption: Workflow for determining boiling point under reduced pressure.

Expertise & Causality:

-

Boiling Chip: The addition of a boiling chip or magnetic stirrer is crucial to prevent "bumping" by providing nucleation sites for smooth boiling.

-

Reduced Pressure: For many organic compounds with high boiling points at atmospheric pressure, heating to that temperature can cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without thermal breakdown.[2][3][4]

-

Thermometer Placement: The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid phase.

Density Measurement via Pycnometry

Density is a fundamental intensive property, defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[5] It relies on accurately measuring the mass of a known volume of the liquid.

Workflow for Density Determination using a Pycnometer

Caption: Workflow for density determination using a pycnometer.

Trustworthiness & Self-Validation:

-

Temperature Control: Density is temperature-dependent. Conducting all measurements at a constant, precisely controlled temperature (using a water bath) is essential for accuracy.[6]

-

Calibration with Water: Using a well-characterized reference liquid like deionized water, for which the density at various temperatures is accurately known, allows for a precise calibration of the pycnometer's volume.[5] This internal calibration makes the method robust and self-validating.

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a highly sensitive physical property that is valuable for substance identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[7][8][9]

Experimental Protocol:

-

Instrument Calibration: Turn on the refractometer and allow the prisms to reach a constant temperature (e.g., 20°C), which is often controlled by a circulating water bath. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until a sharp, black-and-white boundary is obtained.

-

Reading the Value: Read the refractive index value from the instrument's scale or digital display.

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.

Authoritative Grounding & Mechanistic Insight: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection at the interface between the high-refractive-index prism and the sample.[9][10] By measuring this angle, the instrument can calculate the refractive index of the sample based on Snell's Law.[10]

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Boiling point - Wikipedia [en.wikipedia.org]

- 3. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 4. nwsci.com [nwsci.com]

- 5. scribd.com [scribd.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. refractometer.pl [refractometer.pl]

- 8. photonics.com [photonics.com]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 10. hinotek.com [hinotek.com]

A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous transformations.

Physicochemical Properties and Molecular Structure

This compound possesses the chemical formula C₉H₉BrF₂O₂. A thorough understanding of its molecular weight and structure is fundamental for its synthesis and characterization.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉BrF₂O₂, the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 2 | 18.998 | 37.996 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 267.069 |

The calculated molecular weight of this compound is 267.07 g/mol .

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a Williamson ether synthesis to append the 2-methoxyethoxy side chain.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,3-difluorophenol

The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 1,2,3-trifluoro-5-bromobenzene with a hydroxide ion. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and bromine atoms.

Experimental Protocol:

-

To a solution of 1,2,3-trifluoro-5-bromobenzene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., DMSO or dioxane) in a sealed reaction vessel, add sodium hydroxide (1.1 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-difluorophenol.

Step 2: Synthesis of this compound

The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The phenoxide of 5-bromo-2,3-difluorophenol is generated in situ and reacted with 1-bromo-2-methoxyethane.

Experimental Protocol:

-

To a solution of 5-bromo-2,3-difluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq) as the base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methoxyethoxy group. The aromatic protons will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The methylene protons of the ethoxy group will appear as triplets, and the methyl protons will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, O).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them and to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-F stretching vibrations, C-O-C stretching for the ether linkage, and aromatic C-H and C=C stretching.

Potential Applications in Drug Development and Materials Science

Halogenated and fluorinated aromatic compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions.[4][5]

Caption: Potential applications stemming from the reactivity of the bromo-functional group.

This reactivity allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of a diverse library of complex molecules for biological screening or for the development of novel functional materials with tailored electronic properties. The difluoro substitution pattern can also impart desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates.

Conclusion

References

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thermofishersci.in [thermofishersci.in]

A Comprehensive Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a detailed theoretical analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. In the absence of published experimental spectra for this specific molecule, this document serves as an essential reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and carbon-fluorine coupling phenomena, we present a complete, predicted ¹³C NMR dataset. This guide offers an in-depth interpretation of the expected spectrum, a recommended experimental protocol for its acquisition, and the scientific rationale behind each aspect of the analysis, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Need for Precise Structural Characterization

This compound represents a unique chemical scaffold, incorporating a dense array of functional groups: a heavy halogen (bromine), two fluorine atoms, and an ether linkage on a benzene core. Such poly-functionalized aromatic compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks. The precise arrangement of these substituents is critical to the molecule's chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1] Specifically, ¹³C NMR provides a direct map of the carbon skeleton. However, the spectrum of this particular molecule is anticipated to be complex due to the profound influence of the fluorine atoms, which couple to the carbon nuclei over one or more bonds, leading to intricate splitting patterns.[2][3] This guide aims to deconstruct this complexity, offering a predictive blueprint for the successful characterization of this and structurally related compounds.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering of the carbon atoms is essential. The structure of this compound is presented below, with each unique carbon atom assigned a number that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC-consistent carbon numbering.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ), expected multiplicities arising from carbon-fluorine (C-F) coupling, and assignments for each carbon atom. Predictions are based on established substituent effects on benzene rings and typical values for aliphatic ethers.[4][5][6][7]

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (J_CF) |

| C1 | Ar-F | 150 - 155 | Doublet of doublets (dd) |

| C2 | Ar-F | 148 - 153 | Doublet of doublets (dd) |

| C3 | Ar-O | 140 - 145 | Doublet of doublets (dd) |

| C4 | Ar-H | 118 - 123 | Doublet of doublets (dd) |

| C5 | Ar-Br | 100 - 105 | Doublet of doublets (dd) |

| C6 | Ar-H | 110 - 115 | Doublet of doublets (dd) |

| C7 | -O-C H₂- | 70 - 75 | Singlet |

| C8 | -C H₂-O- | 68 - 72 | Singlet |

| C9 | -O-C H₃ | 58 - 62 | Singlet |

In-Depth Spectral Interpretation

The predicted spectrum is a composite of influences from each substituent. Understanding these influences is key to accurate interpretation.

Aromatic Region (100-155 ppm)

The chemical shifts of the aromatic carbons are heavily modulated by the electronic properties of the substituents. Aromatic carbons typically resonate between 120-150 ppm.[4]

-

Fluorine and Oxygen Effects: The two fluorine atoms and the oxygen of the methoxyethoxy group are highly electronegative and act as π-donors through resonance. This leads to significant deshielding (a downfield shift) for the carbons to which they are directly attached (C1, C2, and C3).[8]

-

Bromine Effect: The bromine atom exerts a strong shielding effect (an upfield shift) on the carbon it is attached to (C5), a phenomenon known as the "heavy atom effect".[1][9] This is why C5 is predicted to have the most upfield chemical shift in the aromatic region.

-

Hydrogen-bearing Carbons (C4, C6): The chemical shifts of C4 and C6 are influenced by the combined electronic effects of all substituents, resulting in shifts that are generally upfield relative to unsubstituted benzene (128.5 ppm).

The Signature of Carbon-Fluorine Coupling

A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets.[2][3]

-

¹J_CF (One-Bond Coupling): The largest coupling will be observed for carbons directly bonded to fluorine (C1 and C2). This one-bond coupling constant is typically very large, in the range of 240-260 Hz.

-

²J_CF (Two-Bond Coupling): Carbons two bonds away from a fluorine will exhibit smaller couplings, generally between 15-25 Hz. For example, C1 will be split by the fluorine on C2, and C2 will be split by the fluorine on C1. C3 will be split by the fluorine on C2.

-

³J_CF (Three-Bond Coupling): Three-bond couplings are typically in the range of 3-10 Hz. For instance, C4 will be coupled to the fluorine on C2, and C6 will be coupled to the fluorine on C1.

-

Longer-Range Coupling: Couplings over four or more bonds (e.g., ⁴J_CF, ⁵J_CF) can also be observed, though they are often smaller (< 3 Hz) and may not be resolved.[10][11]

As a result of these overlapping couplings, each carbon in the aromatic ring is predicted to appear as a doublet of doublets (dd) or a more complex multiplet. For example, the signal for C1 will be split into a large doublet by its directly attached fluorine (¹J_CF) and each of those lines will be split into a smaller doublet by the adjacent fluorine on C2 (²J_CF).

Aliphatic Region (58-75 ppm)

The signals for the methoxyethoxy side chain are more straightforward and appear in the expected region for aliphatic ethers.[7][12]

-

C7 and C8 (-O-CH₂-CH₂-O-): These methylene carbons are bonded to oxygen, which deshields them, causing them to resonate between 68-75 ppm.

-

C9 (-O-CH₃): The terminal methyl carbon is also attached to oxygen and is expected to appear around 58-62 ppm.

Since there are no fluorine atoms on the side chain, these signals are predicted to be sharp singlets in a standard proton-decoupled ¹³C NMR experiment.

Recommended Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters, particularly to manage the effects of C-F coupling and ensure adequate signal-to-noise.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a good first choice due to its excellent solubilizing properties for a wide range of organic compounds.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize chemical shift dispersion and sensitivity.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition (Proton-Decoupled ¹³C):

-

Experiment: A standard proton-decoupled ¹³C experiment with nuclear Overhauser effect (NOE) is recommended (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.

-

-

Advanced Experiment (Optional):

-

To simplify the highly complex aromatic region, a simultaneous ¹H and ¹⁹F decoupled ¹³C NMR experiment can be performed.[3][13] This will cause all carbon signals, including those in the aromatic region, to collapse into singlets, confirming the number of unique carbon environments. This experiment requires a spectrometer equipped with a multinuclear probe and appropriate hardware.

-

Experimental Workflow Diagram

Caption: Recommended workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹³C NMR spectrum for this compound. The key predictive features are the significant upfield shift of the bromine-bound carbon (C5) and the complex splitting patterns of all aromatic carbons due to extensive C-F coupling. The aliphatic side chain is expected to show three distinct singlets in a standard proton-decoupled experiment. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the ¹³C NMR spectrum, enabling unambiguous structural verification of this and similar complex fluorinated aromatic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. westmont.edu [westmont.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. magritek.com [magritek.com]

An In-depth Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

A Note on the Subject Compound: Direct experimental data for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive overview for research and development purposes.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. Its structure incorporates several key functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. The benzene core is substituted with a bromine atom, two fluorine atoms, and a 2-methoxyethoxy group.

-

IUPAC Name: this compound

-

CAS Number: 947534-38-5

-

Molecular Formula: C₉H₉BrF₂O₂

-

Canonical SMILES: COCCOc1cc(Br)cc(F)c1F

The strategic placement of these substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential biological interactions. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The methoxyethoxy side chain can influence solubility and offers additional points for modification.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from similar halogenated aromatic ethers.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 267.07 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted difluorobenzenes are liquids at room temperature. |

| Boiling Point | Estimated to be >200 °C | The presence of multiple halogens and the ether linkage increases the boiling point compared to simpler difluorobenzenes. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | The aromatic and halogenated nature of the molecule makes it non-polar, leading to poor solubility in water but good solubility in organic solvents. |

| Stability | Stable under normal laboratory conditions. | Aromatic ethers are generally stable, though they should be stored away from strong oxidizing agents. |

Proposed Synthesis Route: Williamson Ether Synthesis

A logical and widely used method for preparing aromatic ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, the proposed pathway would involve the reaction of a deprotonated 5-bromo-2,3-difluorophenol with a 2-methoxyethyl halide.

Experimental Protocol:

-

Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The reaction can be monitored by the cessation of hydrogen gas evolution.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise.

-

Warm the reaction mixture to room temperature or gently heat to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy

-

Aromatic Region (6.5-8.0 ppm): Two signals corresponding to the two protons on the benzene ring are expected. Due to the substitution pattern, these protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

Aliphatic Region (3.0-4.5 ppm): The protons of the 2-methoxyethoxy group would be visible in this region. The two methylene groups (-OCH₂CH₂OCH₃) would likely appear as two distinct triplets. The methoxy group (-OCH₃) would appear as a singlet further upfield.

¹³C NMR Spectroscopy

-

Aromatic Region (120-170 ppm): Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the bromine will also be shifted.

-

Aliphatic Region (50-80 ppm): Three signals corresponding to the carbons of the 2-methoxyethoxy group are anticipated.

Mass Spectrometry

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) is expected due to the stability of the aromatic ring. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Fragments corresponding to the loss of the methoxyethoxy side chain and subsequent fragmentation of the aromatic ring are likely to be observed.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Lead Optimization: The compound can be used in the lead optimization phase of drug discovery. The bromine atom can be replaced with various other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) of a drug candidate.

-

Modulation of Physicochemical Properties: The difluoro substitution pattern can be used to fine-tune the electronic properties and metabolic stability of a molecule. The methoxyethoxy side chain can improve solubility and provide a handle for further derivatization.

synthesis route for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound, a valuable fluorinated aromatic building block in the fields of medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the regioselective bromination of 2,3-difluorophenol to yield the key intermediate, 4-Bromo-2,3-difluorophenol. This is followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Retrosynthetic Analysis

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The title compound, this compound, incorporates several key structural features: a brominated and di-fluorinated phenyl ring, and a methoxyethoxy ether side chain. This combination makes it a versatile intermediate for further chemical elaboration.

A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic point for disconnection. This bond can be readily formed through a Williamson ether synthesis, a reliable and well-established method.[1][2][3] This retrosynthetic step reveals two key precursors: the nucleophilic phenoxide derived from 4-Bromo-2,3-difluorophenol and an electrophilic 2-methoxyethyl halide. The intermediate, 4-Bromo-2,3-difluorophenol, can be synthesized from commercially available 2,3-difluorophenol via electrophilic aromatic substitution.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 4-Bromo-2,3-difluorophenol

The initial step in the synthesis is the regioselective bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is sterically most accessible and electronically favored, leading to the desired 4-bromo isomer as the major product.

Experimental Protocol: Bromination of 2,3-difluorophenol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorophenol | 130.09 | 10.0 g | 76.9 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 13.7 g | 76.9 mmol |

| Acetonitrile (CH3CN) | 41.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorophenol (10.0 g, 76.9 mmol).

-

Dissolve the starting material in 200 mL of acetonitrile.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add N-Bromosuccinimide (13.7 g, 76.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-2,3-difluorophenol as a solid. The expected yield is typically in the range of 70-85%.

Williamson Ether Synthesis of the Final Product

The final step is the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-2-methoxyethane.[1][2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[3]

Mechanism of Williamson Ether Synthesis

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2,3-difluorophenol | 208.99 | 10.0 g | 47.8 mmol |

| 1-Bromo-2-methoxyethane | 138.99 | 7.3 g (5.2 mL) | 52.6 mmol |

| Potassium Carbonate (K2CO3) | 138.21 | 9.9 g | 71.7 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-Bromo-2,3-difluorophenol (10.0 g, 47.8 mmol) and potassium carbonate (9.9 g, 71.7 mmol).

-

Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-2-methoxyethane (7.3 g, 52.6 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with characteristic C-F couplings, and the aliphatic carbons of the ether side chain.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H9BrF2O2, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, C-F bonds, and the aromatic ring.

Conclusion

The synthetic route detailed in this guide, employing a regioselective bromination followed by a Williamson ether synthesis, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. This guide serves as a valuable resource for researchers requiring access to this and structurally related fluorinated building blocks for applications in drug discovery and materials science.

References

A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Procurement, and Application in Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Strategic Importance and Physicochemical Profile

The strategic value of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene lies in the unique combination of its functional groups, each contributing to its potential as a scaffold or intermediate in the synthesis of complex, high-value molecules.

-

1,2-Difluoro-benzene Core: The vicinal fluorine atoms create a distinct electronic environment on the aromatic ring. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to protein targets through favorable electrostatic interactions.[1]

-

Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity. It can also be converted to an organolithium or Grignard reagent, providing another avenue for carbon-carbon bond formation.

-

Methoxyethoxy Side Chain: This ether linkage introduces a flexible, polar, and hydrophilic element. This can improve the solubility and pharmacokinetic profile of a parent molecule, a critical consideration in drug design. The ether is generally stable under a variety of reaction conditions.

Based on its structure, the predicted physicochemical properties are summarized below. These are estimates and would require empirical validation.

| Property | Estimated Value | Rationale / Significance |

| Molecular Formula | C₉H₉BrF₂O₂ | |

| Molecular Weight | 267.07 g/mol | |

| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted bromodifluorobenzenes. |

| Boiling Point | >200 °C (estimated) | High due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Low aqueous solubility. | The methoxyethoxy group may confer slight aqueous solubility. |

| Purity | >95% (typical for custom synthesis) | Specification to be defined with the synthesis partner. |

Procurement Strategy: The Custom Synthesis Route

As of early 2026, this compound is not listed as a stock chemical by major suppliers. Therefore, researchers requiring this compound must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company.

The process of acquiring a custom-synthesized chemical typically follows a well-defined workflow.

Caption: Workflow for procuring a custom-synthesized chemical compound.

Selecting a Synthesis Partner

Choosing the right partner is critical for success. Key considerations include:

-

Expertise in Fluorination Chemistry: The synthesis involves handling specialized reagents and techniques common to organofluorine chemistry.[2]

-

Scale-Up Capability: Ensure the company can meet potential future demands, moving from milligram research quantities to kilogram-scale production if necessary.[3][4]

-

Analytical Capabilities: The partner must have robust in-house analytical services (e.g., high-field NMR, LC-MS, GC-MS) to validate the structure and purity of the final product.[5]

-

Confidentiality and IP Protection: A strong non-disclosure agreement (NDA) is essential to protect the intellectual property associated with the research.[3]

Prominent Custom Synthesis Providers: A number of companies specialize in providing custom synthesis services to the pharmaceutical and biotech industries, including:

-

Otava Chemicals[6]

-

Enamine[3]

-

Tocris Bioscience (Custom Chemistry Services)[5]

-

Biosynth[2]

-

Taros Chemicals[4]

-

AxisPharm[7]

-

Sarchem Laboratories[8]

Proposed Synthesis Protocol

While the exact route would be optimized by the synthesis provider, a plausible and robust pathway can be designed based on established chemical principles. A logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

The target molecule can be disconnected at the ether linkage, suggesting a reaction between a bromodifluorophenol precursor and a methoxyethoxy halide.

Caption: Retrosynthetic analysis for the target compound via an SₙAr disconnection.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 5-Bromo-1,2-difluoro-3-hydroxybenzene.

Materials:

-

5-Bromo-1,2-difluoro-3-hydroxybenzene (Precursor, may also require custom synthesis)

-

1-Bromo-2-methoxyethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1,2-difluoro-3-hydroxybenzene (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The causality here is that a non-nucleophilic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without competing in the substitution reaction.

-

Alkylating Agent Addition: Add 1-Bromo-2-methoxyethane (1.1 - 1.3 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C. The choice of temperature is a balance; it must be high enough to overcome the activation energy for the SₙAr reaction but not so high as to cause decomposition. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours). The SₙAr mechanism is favored by the electron-withdrawing nature of the two fluorine atoms, which stabilize the negative charge in the Meisenheimer intermediate.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The aqueous wash removes the DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery & Medicinal Chemistry

The structural motifs present in this compound are highly relevant to modern drug design. The compound serves as an excellent starting point for generating libraries of novel compounds for screening.

Bioisosteric Replacement and Analogue Synthesis

The difluorophenyl group is often used as a bioisostere for other aromatic systems. The unique electronic properties conferred by the fluorine atoms can lead to improved potency and pharmacokinetic profiles.[1] Using the bromine as a synthetic handle, researchers can rapidly generate analogues for structure-activity relationship (SAR) studies.

Caption: Diversification of the core scaffold using palladium-catalyzed cross-coupling reactions.

Example Application: Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The difluoro-ether motif can form key hydrogen bonds and favorable interactions, while the portion of the molecule built off the bromine atom can be tailored to achieve selectivity and occupy adjacent hydrophobic pockets. The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates.[1]

Safety and Handling

As a novel, uncharacterized chemical, this compound should be handled with caution. A comprehensive Safety Data Sheet (SDS) should be requested from the synthesis provider.

General Precautions:

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Based on analogous compounds, storage under an inert atmosphere may be recommended to prevent degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Custom Synthesis | Biosynth [biosynth.com]

- 3. Custom Synthesis - Enamine [enamine.net]

- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. Custom Synthesis [otavachemicals.com]

- 7. Custom Synthesis Chemistry Contract Research Services Company | AxisPharm [axispharm.com]

- 8. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide on the Solubility of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination.

Introduction: The Significance of Fluorinated Benzene Derivatives

This compound is a halogenated and ether-substituted aromatic compound. The presence of fluorine atoms is of particular interest in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated compounds are integral to the development of novel pharmaceuticals and functional materials.[3][4][5] An understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of this compound, a thorough analysis of its molecular structure is essential.

Caption: Molecular Structure of this compound

Key structural features influencing solubility include:

-

Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to solubility in nonpolar solvents.

-

Halogen Substituents (Bromo and Difluoro): The highly electronegative fluorine atoms and the bromine atom create significant dipole moments, increasing the molecule's overall polarity compared to unsubstituted benzene.

-

Methoxyethoxy Group: This ether linkage introduces polarity and the potential for hydrogen bond acceptance via the oxygen atoms. This feature can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[6][7] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

The solubility of this compound is determined by a balance of its nonpolar and polar characteristics:

-

Polar Solvents: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding. While the subject molecule can act as a hydrogen bond acceptor at its ether oxygens, it lacks a hydrogen bond donor. Its solubility in these solvents is expected to be moderate. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are anticipated to be effective solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar benzene ring and the bromo substituent through London dispersion forces. The polar ether and fluoro groups may limit solubility in highly nonpolar solvents.

Predicted Solubility Profile

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | Moderate to High | The polar ether group can accept hydrogen bonds, but the overall large, somewhat nonpolar structure may limit very high solubility. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Polar Protic | Moderate | Lower polarity than methanol and ethanol may lead to slightly reduced solubility. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions are expected between acetone and the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | High | Favorable dipole-dipole interactions are likely. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very polar aprotic solvent that should effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, expected to be a good solvent. |

| Dichloromethane (DCM) | Moderately Polar | High | Good balance of polarity to interact with both polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | Moderately Polar | High | The ether linkage in THF can interact favorably with the methoxyethoxy group. |

| Toluene | Nonpolar Aromatic | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking. |

| Hexane | Nonpolar Aliphatic | Low to Moderate | Primarily London dispersion forces will be at play; the polar groups of the solute will likely limit high solubility. |

| Diethyl Ether | Slightly Polar | High | The ether nature of the solvent should lead to good miscibility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a precise volume of the chosen organic solvent.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.[8] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[9] This is because the dissolution process is often endothermic. Therefore, it is critical to control and report the temperature at which solubility is determined.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for handling similar halogenated aromatic compounds should be followed.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data is not yet widely published, a strong predictive framework based on its molecular structure and the principles of chemical interactions has been established. The detailed experimental protocol provided herein offers a robust methodology for researchers to determine the precise solubility in a range of organic solvents, which is a critical step for the successful application of this compound in research and development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. xieshichem.com [xieshichem.com]

- 4. nbinno.com [nbinno.com]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Structural Elucidation of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

This guide provides a comprehensive technical framework for the synthesis, crystallization, and structural analysis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. As no public crystallographic data for this specific compound is available, this document serves as a detailed roadmap for researchers in medicinal chemistry, materials science, and drug development to determine its three-dimensional structure. The strategic incorporation of bromine, fluorine, and a flexible methoxyethoxy chain presents a molecule of significant interest, and understanding its solid-state conformation is key to unlocking its potential.

The presence of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Similarly, the bromine atom provides a versatile handle for further chemical modification through cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methoxyethoxy side chain can influence solubility and introduces conformational flexibility. Elucidating the crystal structure of this compound will provide invaluable insights into its intermolecular interactions, which govern its physicochemical properties and its potential utility as a pharmaceutical intermediate or advanced material.

Part I: Synthesis and Purification: A Pathway to a Crystalline Candidate

A robust and high-purity synthesis is the foundational step for obtaining diffraction-quality crystals.[4] The most direct and logical approach to this compound is a Williamson ether synthesis. This method involves the reaction of a corresponding phenol with an alkyl halide under basic conditions.[2]

Proposed Synthetic Route:

The synthesis will proceed in two main stages: the preparation of the key intermediate, 4-bromo-2,3-difluorophenol, followed by its etherification.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol:

Stage 1: Synthesis of 4-Bromo-2,3-difluorophenol

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, and the reaction is stirred for 1 hour at this temperature.

-

Borylation: Trimethyl borate is added dropwise, and the mixture is allowed to slowly warm to room temperature overnight.

-

Oxidation and Workup: The reaction is cooled to 0 °C, and an aqueous solution of sodium hydroxide followed by hydrogen peroxide is carefully added. The mixture is stirred for 2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-2,3-difluorophenol.

Stage 2: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-2,3-difluorophenol in acetone, potassium carbonate is added, followed by 2-chloroethyl methyl ether.[2]

-

Reaction: The mixture is heated to reflux and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Final Purification: The crude product is purified by column chromatography to yield the final compound. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to be >98% before attempting crystallization.[5]

Part II: The Strategy of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1][6] For a novel compound, a systematic screening of various crystallization techniques is essential. Given that structurally similar compounds can be liquids at room temperature, methods suitable for low-melting solids or oils must be considered.[7]

Crystallization Screening Workflow:

Caption: A systematic workflow for screening crystallization conditions.

Detailed Crystallization Protocols:

-

Slow Evaporation:

-

Rationale: This is the simplest method, relying on the gradual increase in concentration as the solvent evaporates.[8]

-

Protocol: Prepare nearly saturated solutions of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Filter the solutions into clean, small vials. Cover the vials with a cap pierced with a needle to allow for slow solvent evaporation. Place the vials in a vibration-free location.[4]

-

-

Vapor Diffusion:

-

Rationale: This is a highly successful method that allows for very slow changes in solvent composition, promoting the growth of high-quality crystals.[8]

-

Protocol: In a small, open inner vial, dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., THF, toluene). Place this vial inside a larger, sealed vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane). The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[8]

-

-

Slow Cooling:

-

Rationale: This method is effective for compounds that have a significant difference in solubility at high and low temperatures.

-

Protocol: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature. Ensure all solid is dissolved. Allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.[1] If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C).

-

Part III: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 50-250 microns in size, optically clear) is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[9]

Data Collection and Structure Solution Workflow:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Low-Temperature Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.[4][10]

-

Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

-